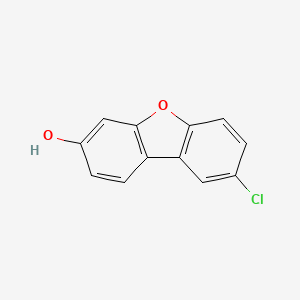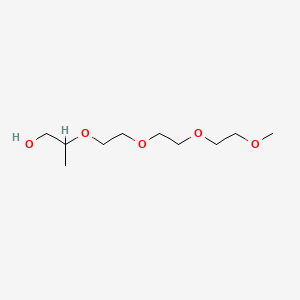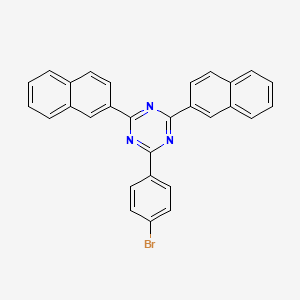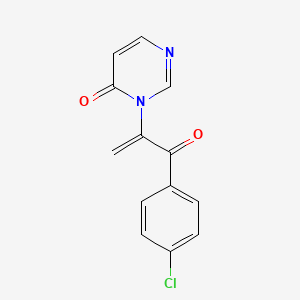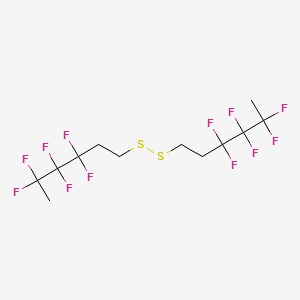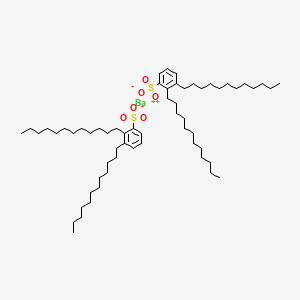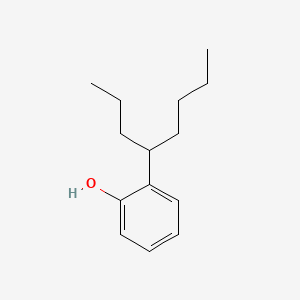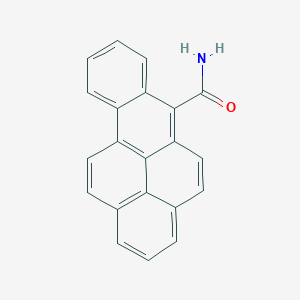
Benzo(a)pyrene-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyrene-6-carboxamide is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-6-carboxamide typically involves the functionalization of benzo(a)pyrene. One common method is the introduction of a carboxyl group at the 6-position of benzo(a)pyrene, followed by the conversion of the carboxyl group to a carboxamide. This can be achieved through a series of reactions including oxidation, esterification, and amidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic oxidation and high-pressure reactions to efficiently produce the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)pyrene-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The aromatic rings of this compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
Benzo(a)pyrene-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential role in understanding carcinogenesis and developing anti-cancer therapies.
Industry: Utilized in the development of materials with specific chemical properties, such as sensors and catalysts.
Mécanisme D'action
The mechanism of action of benzo(a)pyrene-6-carboxamide involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include enzymes involved in DNA repair and replication, and the pathways involved are primarily those related to oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-dihydrodiol: A metabolite of benzo(a)pyrene with significant biological activity.
Benzo(a)pyrene-9,10-dihydrodiol: Another metabolite with distinct chemical properties.
Uniqueness
Benzo(a)pyrene-6-carboxamide is unique due to the presence of the carboxamide group, which imparts different chemical reactivity and biological interactions compared to its parent compound and other metabolites. This uniqueness makes it a valuable compound for studying the effects of functional group modifications on the behavior of PAHs .
Propriétés
Numéro CAS |
21247-99-4 |
|---|---|
Formule moléculaire |
C21H13NO |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
benzo[b]pyrene-6-carboxamide |
InChI |
InChI=1S/C21H13NO/c22-21(23)20-15-7-2-1-6-14(15)16-10-8-12-4-3-5-13-9-11-17(20)19(16)18(12)13/h1-11H,(H2,22,23) |
Clé InChI |
AVNNQQUOMXXRLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C2C(=O)N)C=CC5=CC=CC(=C54)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



